Guan-fu base G
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Overview
Description
Guan-fu base G is a hetisine-type diterpenoid alkaloid extracted from the roots of Aconitum coreanum, a plant traditionally used in Chinese medicine. This compound is known for its significant antiarrhythmic properties, making it a valuable subject of study in pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Guan-fu base G can be achieved through bioconversion methods involving lipase catalysis in a nonaqueous phase system. This method involves removing trace water from the nonaqueous phase and using specific reaction conditions to facilitate the conversion .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Aconitum coreanum roots, followed by purification processes to isolate the desired alkaloid. High-performance liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Guan-fu base G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiarrhythmic, anti-inflammatory, and analgesic properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Guan-fu base G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, its antiarrhythmic properties make it a promising candidate for developing new treatments for cardiac arrhythmias. Additionally, its anti-inflammatory and analgesic effects are of interest for developing pain management therapies .
Mechanism of Action
The mechanism of action of Guan-fu base G involves its interaction with various ion channels in cardiac cells. It inhibits sodium channel currents in ventricular myocytes, L-type calcium channel currents, and delayed potassium currents. These interactions help stabilize the cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Guan-fu base G include other hetisine-type diterpenoid alkaloids such as Guan-fu base A and Guan-fu base I. These compounds also exhibit antiarrhythmic properties but differ in their acylation degrees and specific pharmacological effects .
Uniqueness: this compound is unique due to its higher potency in antiarrhythmic activity compared to its analogues. Its specific molecular structure and interaction with ion channels make it a particularly effective compound for stabilizing cardiac rhythm .
Properties
CAS No. |
78969-72-9 |
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Molecular Formula |
C26H33NO7 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1 |
InChI Key |
CXQAPRGJWIADOG-HWBHJWRYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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